Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a pyridyl group and a dioxolane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the fragrance industry due to its fruity, apple-like odor.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate involves its interaction with specific molecular targets and pathways. The dioxolane ring and pyridyl group play crucial roles in its reactivity and binding affinity to various biological receptors. These interactions can modulate enzymatic activities and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Known for its similar structure but lacks the pyridyl group.
2-Ethyl-2-methyl-1,3-dioxolane: Another related compound with a simpler structure.
Uniqueness
Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate stands out due to the presence of both the dioxolane ring and the pyridyl group, which confer unique chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-16-12(15)8-11-5-4-10(9-14-11)13(2)17-6-7-18-13/h4-5,9H,3,6-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLWEYUBRFGTSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)C2(OCCO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652583 |
Source
|
Record name | Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-08-7 |
Source
|
Record name | Ethyl [5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.